

2-(4-Bromophenyl)oxirane CAS number and properties

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)oxirane

Cat. No.: B1330174

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An In-depth Technical Guide to **2-(4-Bromophenyl)oxirane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)oxirane, also known as 4-bromostyrene oxide, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive epoxide ring and a synthetically adaptable brominated aromatic ring, makes it a valuable building block for the construction of complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, spectroscopic data, and its applications as a synthetic intermediate, particularly in the context of drug discovery and development.

Chemical Identity and Properties

2-(4-Bromophenyl)oxirane is a solid at room temperature, appearing as white to yellow low melting mass or crystals.^[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	32017-76-8	[2][3][4]
Molecular Formula	C ₈ H ₇ BrO	[2][4]
Molecular Weight	199.04 g/mol	[3][4]
IUPAC Name	2-(4-bromophenyl)oxirane	[4]
Synonyms	4-Bromostyrene oxide, p-Bromostyrene oxide	[1]
InChI Key	NNINSLOEPXEZOZ-UHFFFAOYSA-N	[1][4]
SMILES	C1C(O1)C2=CC=C(C=C2)Br	[4]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	26-29 °C (lit.)	[1][3][5]
Boiling Point	91-93 °C / 2 mmHg (lit.)	[1][3][5]
Density	1.5 g/cm ³ (estimate)	[1][5]
Flash Point	38.89 °C (102.0 °F) - closed cup	[1][3][5]
Refractive Index	1.5460 (estimate)	[1][5]
Water Solubility	Insoluble	[1][5]
Appearance	White to yellow low melting mass or crystals	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **2-(4-Bromophenyl)oxirane**.

Table 3: Spectroscopic Information

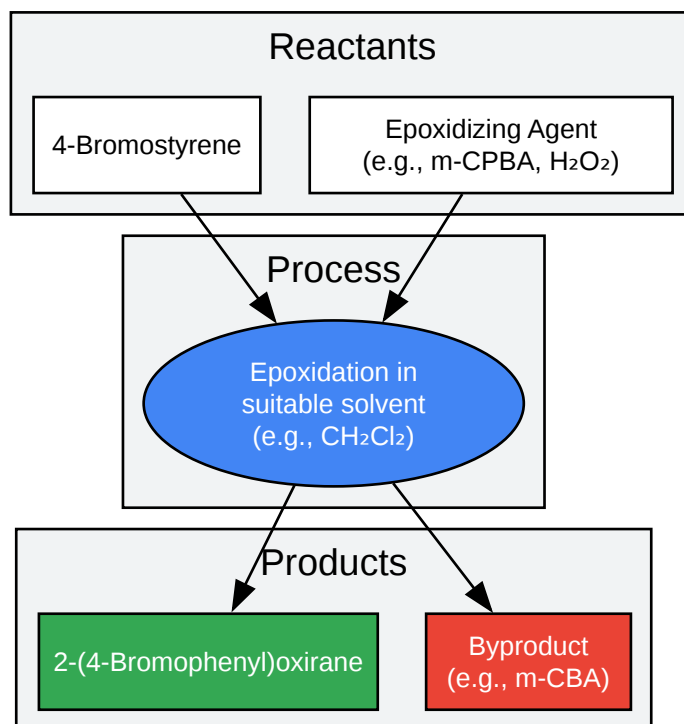
Technique	Data Reference
^1H NMR	[4]
^{13}C NMR	[4] [6]
Mass Spectrometry (GC-MS)	[4]
Infrared (IR) Spectroscopy	[4]
Raman Spectroscopy	[4]

Detailed spectral data can be accessed through publicly available databases such as PubChem and SpectraBase.[\[4\]](#)[\[6\]](#)

Synthesis and Reactivity

The synthesis of **2-(4-bromophenyl)oxirane** typically involves the epoxidation of 4-bromostyrene. This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

General Synthesis of 2-(4-Bromophenyl)oxirane



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General synthetic workflow for **2-(4-Bromophenyl)oxirane**.

The reactivity of this compound is dominated by two key features: the electrophilic oxirane ring and the phenyl bromide moiety. The epoxide is susceptible to ring-opening reactions by a wide range of nucleophiles, providing a facile route to substituted 2-amino-1-phenylethanol derivatives, which are common structural motifs in pharmaceuticals. The carbon-bromine bond allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the aromatic ring.[7]

Experimental Protocols

General Epoxidation of 4-Bromostyrene

This protocol is a generalized procedure based on common epoxidation methods.

- Materials: 4-bromostyrene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite

solution, brine, anhydrous magnesium sulfate.

- Procedure:
 - Dissolve 4-bromostyrene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
 - Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude **2-(4-bromophenyl)oxirane** by column chromatography on silica gel.

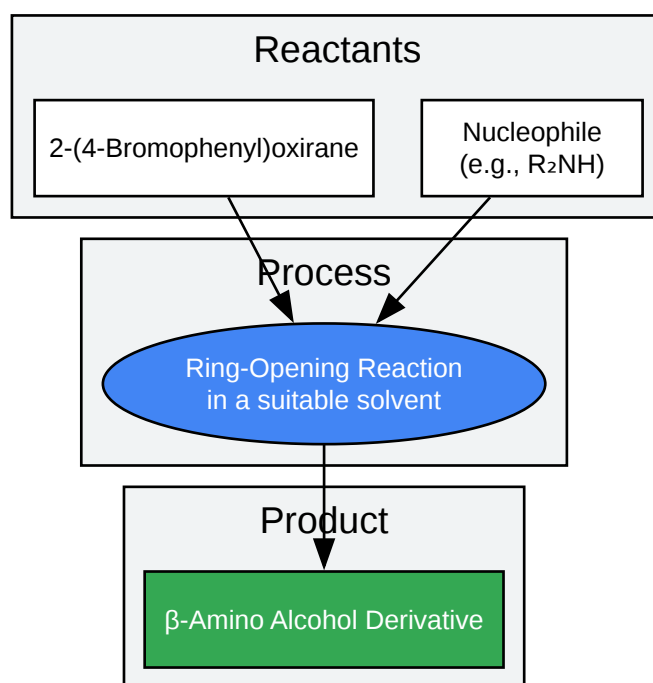
Nucleophilic Ring-Opening of the Oxirane

This protocol outlines a general procedure for the reaction with an amine nucleophile.

- Materials: **2-(4-bromophenyl)oxirane**, a primary or secondary amine, a suitable solvent (e.g., methanol, ethanol, or isopropanol).
- Procedure:
 - Dissolve **2-(4-bromophenyl)oxirane** in the chosen solvent in a reaction vessel.
 - Add the amine (typically 1.1 to 1.5 equivalents) to the solution.

- Heat the reaction mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude amino alcohol can be purified by crystallization or column chromatography.

Application in Synthesis: Nucleophilic Ring-Opening



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General workflow for the application of **2-(4-Bromophenyl)oxirane**.

Applications in Drug Discovery

The oxirane moiety is a key structural element in many biologically active compounds and serves as a versatile precursor in medicinal chemistry.[8][9] **2-(4-Bromophenyl)oxirane** is a valuable building block for creating libraries of compounds for high-throughput screening.[10] The presence of the bromo-substituent provides a handle for late-stage functionalization,

allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). Its derivatives have potential applications in developing agents for various therapeutic areas.

Safety and Handling

2-(4-Bromophenyl)oxirane is a flammable liquid and vapor and is harmful if swallowed.[\[4\]](#)[\[11\]](#) It is also suspected of causing genetic defects.[\[4\]](#)

Table 4: GHS Hazard Information

Pictograms	
Signal Word	Warning [3] [11]
Hazard Statements	H226: Flammable liquid and vapor. [4] [11] H302: Harmful if swallowed. [4] [11] H341: Suspected of causing genetic defects. [4]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [11] [12] P280: Wear protective gloves/protective clothing/eye protection/face protection. [11] [12] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. [11] P403 + P235: Store in a well-ventilated place. Keep cool. [11] [12]

Handling and Storage: This chemical should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[3\]](#)[\[13\]](#) It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[\[1\]](#)[\[11\]](#)[\[13\]](#) Recommended storage temperature is between 2-8°C.[\[1\]](#)[\[5\]](#)

First-Aid Measures:

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[\[11\]](#)[\[13\]](#)

- In case of skin contact: Wash off with soap and plenty of water.[11][13]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11][13]
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11][13]

In all cases of exposure, it is advised to consult a physician.[11][13]

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